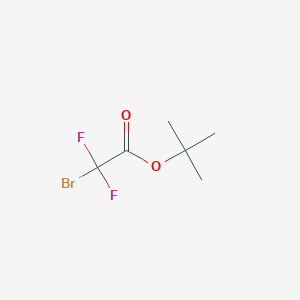

2-Bromo-2,2-difluoroacetic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an ester of bromodifluoroacetic acid and tert-butyl alcohol . It is a clear to yellow liquid and can be used to introduce the CF2 group when synthesizing chemical compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The first step involves the dehydrochlorination of waste difluoro trichloroethane to obtain difluoro dichloroethylene . This is followed by an addition reaction with bromine to obtain difluoro dichlone dibromoethane . The difluoro dichlone dibromoethane is then reacted with sulfur trioxide to obtain 2-bromo-2,2-difluoroacetyl chloride . Finally, the 2-bromo-2,2-difluoroacetyl chloride is reacted with alcohol or phenol to obtain 2-bromo-2,2-difluoroacetate series products .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 . The molecular weight of the compound is 231.04 .Chemical Reactions Analysis

“this compound” can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Physical And Chemical Properties Analysis

“this compound” is a clear to yellow liquid . It has a molecular weight of 231.04 . The compound has a density of 1.583 g/mL at 25 °C .科学的研究の応用

Environmental Science and Toxicology

Synthetic phenolic antioxidants (SPAs) and their environmental fate, human exposure, and toxicity are closely studied due to their widespread use in various industrial and commercial products to prevent oxidative reactions. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are detected in various environmental matrices and human samples, indicating their extensive distribution and potential health impacts. Toxicity studies suggest hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Wastewater Treatment

Peracetic acid is recognized for its strong disinfectant properties and is increasingly used for wastewater effluent disinfection. Its effectiveness against a broad spectrum of microorganisms, even in heterogeneous organic matter, and the lack of persistent toxic by-products make it a desirable choice for environmental applications. However, challenges include the increase of organic content due to acetic acid and the high costs associated with its use, which could potentially be mitigated by increased production and demand (Kitis, 2004).

Biotechnology and Chemical Synthesis

The role of lactic acid in biotechnological routes for producing valuable chemicals from biomass is notable. Derived from the fermentation of sugars present in biomass, lactic acid serves as a feedstock for synthesizing biodegradable polymers and other chemicals like pyruvic acid, acrylic acid, and lactate esters. These biotechnological routes offer greener alternatives to chemical synthesis, emphasizing the shift towards sustainable production methods (Gao, Ma, & Xu, 2011).

Environmental Degradation of Chemicals

Studies on microbial degradation of polyfluoroalkyl chemicals, which can degrade to persistent perfluoroalkyl acids, shed light on the environmental fate and potential impacts of these substances. Understanding the microbial pathways and degradation products is essential for assessing the risks associated with these chemicals and their precursors in the environment (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety information for “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

将来の方向性

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an important intermediate in the synthesis of drugs and high-energy materials . It can be used to synthesize fluorinated organic compounds such as fluoroketones and fluoroamides . The compound is also a key intermediate in the synthesis of the anti-cancer drug gemcitabine .

特性

IUPAC Name |

tert-butyl 2-bromo-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUMYBWTRZTNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263723-24-6 |

Source

|

| Record name | tert-butyl 2-bromo-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)

![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)

![N-Spiro[2.2]pentan-2-ylbenzamide](/img/structure/B2677083.png)

![4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2677091.png)

![1-[1-(2,3,5,6-Tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone](/img/structure/B2677094.png)

![2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B2677098.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2677099.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2677100.png)

![8-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2677101.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2677102.png)